N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Description
Properties
CAS No. |
111770-79-7 |
|---|---|
Molecular Formula |
C15H23N7O5 |
Molecular Weight |
381.39 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |
InChI |
InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |
InChI Key |
JISVTSUBJCPLSV-TWBCTODHSA-N |
SMILES |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Other CAS No. |
111770-79-7 |
Synonyms |
AdoMDB N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |
Origin of Product |
United States |
Biological Activity
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (also known as adenosyl-2,4-DAB) is a compound with significant biological activity, particularly in the context of its role as a substrate and inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound is a derivative of 2,4-diaminobutanoic acid (2,4-DAB), which is known for its neurotoxic properties and involvement in metabolic pathways. The compound is characterized by the addition of an adenosyl group, which enhances its biological activity and interaction with various enzymes.
The primary mechanism through which this compound exerts its effects is through inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). Elevated NNMT levels have been associated with several diseases, including cancer and neurodegenerative disorders. Recent studies have shown that this compound acts as a potent bisubstrate inhibitor of NNMT with a Ki value of 1.6 nM .
Table 1: Inhibition Potency of this compound
| Compound | Enzyme Target | Ki (nM) | IC50 (μM) |
|---|---|---|---|
| N(4)-Adenosyl-N(4)-methyl-2,4-DAB | NNMT | 1.6 | 1.9 (48h treatment) |
| LL320 | NNMT | 1.6 | 7.9 (24h treatment) |
Antitumoral Activity
This compound has demonstrated notable antitumoral activity in vitro. It is transported into cells via the System A amino acid transporter, leading to significant uptake in glioma cells. This concentrated uptake can result in cellular lysis due to osmotic pressure changes .
Neuroprotective Effects
The compound's neuroprotective effects are attributed to its ability to modulate NNMT activity. By inhibiting this enzyme, it may help reduce the accumulation of toxic metabolites associated with neurodegenerative diseases. Studies suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and other forms of dementia .
Case Studies and Research Findings
- Study on NNMT Inhibition : A study published in ACS Journal highlighted the development of LL320, a bisubstrate inhibitor linked to this compound. This research found that prolonged exposure to the compound resulted in enhanced cellular inhibition of NNMT .
- Antitumor Efficacy : Research conducted on human glioma cells revealed that this compound could induce significant cytotoxicity through enhanced uptake mechanisms .
- Biosynthesis Pathways : Investigations into the biosynthetic pathways of 2,4-DAB suggest that understanding these mechanisms could lead to novel applications in biotechnology and medicine .
Scientific Research Applications
Biosynthesis Studies
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid is significant in the study of biosynthetic pathways in various organisms, particularly cyanobacteria. Research indicates that this compound may be synthesized through the aspartate 4-phosphate pathway or via S-adenosyl-L-methionine (SAM) dependent pathways. Understanding these biosynthetic routes is crucial for elucidating the ecological roles of cyanobacteria and their potential neurotoxicity due to compounds like 2,4-diaminobutanoic acid (2,4-DAB) .
Neurotoxicity Research
The compound has been implicated in neurotoxicological studies, particularly concerning cyanobacterial blooms that produce neurotoxins. The presence of 2,4-DAB and its structural analogs in aquatic environments raises concerns about human health and ecological impacts. Recent studies have focused on the identification and quantification of these neurotoxins using advanced techniques like tandem mass spectrometry (MS/MS), which enhances detection limits and reduces interference .
Pharmacological Investigations
While this compound is not currently approved for clinical use, its pharmacological properties are being explored. Investigations into its interactions with biological systems suggest potential applications in drug development, particularly in targeting specific metabolic pathways or as a model compound for designing new therapeutics .
Case Study 1: Cyanobacterial Neurotoxins
In a study conducted by Mantas et al., the biosynthesis of 2,4-DAB was analyzed across various cyanobacterial species. The research utilized genomic approaches to identify key enzymes involved in the synthesis pathways and assessed their ecological implications. The findings indicated that certain species possess the genetic machinery necessary for producing neurotoxic compounds, highlighting the importance of monitoring these organisms in freshwater ecosystems .
Case Study 2: Environmental Monitoring Techniques
Another significant study involved the development of molecular genetic methods for early detection of cyanobacteria capable of producing neurotoxins like 2,4-DAB. Techniques such as polymerase chain reaction (PCR) were employed to target specific genes associated with toxin production, allowing for timely intervention in affected water bodies .
Data Tables
| Application Area | Description |
|---|---|
| Biosynthesis Studies | Investigating metabolic pathways in cyanobacteria |
| Neurotoxicity Research | Assessing the impact of cyanobacterial toxins on health |
| Pharmacological Investigations | Exploring potential therapeutic applications |
Comparison with Similar Compounds
2,4-Diaminobutanoic Acid (DABA; CAS 305-62-4)
Structural Differences :
Table 1: Structural and Physicochemical Comparison
| Property | AdoMDB | DABA |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₇O₅ | C₄H₁₀N₂O₂ |
| Molecular Weight (g/mol) | 381.39 | 118.13 |
| PSA (Ų) | 186 | ~90 (estimated) |
| Key Functional Groups | Adenosyl, methyl, diamino | Diamino, carboxylate |
| Biological Role | Methylation studies | Metabolic intermediate |
4-Aminobutanoic Acid (GABA; CAS 56-12-2)
Structural Differences :
- GABA (C₄H₉NO₂) has a single amino group at the γ-position, contrasting with AdoMDB’s dual amino groups and adenosyl modification .
5'-Deoxy-5'-Methylthioadenosine (MTA; Compound 18 in )
Structural Similarities :
- MTA (CAS 2457-80-9) shares the adenosyl group with AdoMDB but replaces the diaminobutanoic acid with a methylthio group .
Functional Contrasts :
- MTA is a natural byproduct of polyamine synthesis, acting as a feedback inhibitor of methyltransferases.
Preparation Methods
Pathway Overview
The aspartate 4-phosphate pathway, utilized by cyanobacteria and other microorganisms, represents a primary biosynthetic route for 2,4-diaminobutanoic acid (2,4-DAB), the backbone of Adomdb. Key enzymes include:
-
Aspartate transaminase (EC 2.6.1.1): Catalyzes the reversible transamination of glutamate and oxaloacetate to aspartate.
-
Aspartate kinase (EC 2.7.2.4): Phosphorylates aspartate to form aspartyl-4-phosphate.
-
Aspartate-semialdehyde dehydrogenase (EC 1.2.1.11): Reduces aspartyl-4-phosphate to aspartate-4-semialdehyde.
Formation of 2,4-DAB
In cyanobacteria such as Nodularia sp. NIES-3585 and Calothrix brevissima NIES-22, diaminobutanoate-2-oxo-glutarate transaminase (EC 2.6.1.76) converts aspartate-4-semialdehyde to 2,4-DAB via transamination. This enzyme is often co-localized with diaminobutanoate decarboxylase (EC 4.1.1.86) in hybrid NRPS-polyketide synthase (PKS) clusters, suggesting a role in secondary metabolite biosynthesis (Table 1).
Table 1: Cyanobacterial Species Encoding Enzymes for 2,4-DAB Biosynthesis
| Species | Diaminobutanoate Transaminase | Diaminobutanoate Decarboxylase |
|---|---|---|
| Nodularia sp. NIES-3585 | Present | Absent |
| Calothrix brevissima | Present | Present |
Methylation and Adenosylation
The N(4)-methyl and adenosyl groups are introduced via S-adenosyl-L-methionine (SAM) -dependent methyltransferases and adenosyltransferases. In Trichormus variabilis ATCC 29413, SAM donates the methyl group to 2,4-DAB, while adenosine is transferred from ATP via a nucleotidyltransferase. This step is critical for achieving the final Adomdb structure.
Chemical Synthesis Strategies
Conjugate Addition for Diaminobutanoic Acid Backbone
The diaminobutanoic acid moiety is synthesized via 1,4-conjugate addition to dehydroalanine (Dha). Using lithium hexamethyldisilazide (LHMDS) as a base, malonate nucleophiles (e.g., diethyl malonate) add to Dha in tetrahydrofuran (THF), forming the carbon skeleton with high enantiomeric purity (Scheme 1).
Scheme 1: Synthesis of 2,4-Diaminobutanoic Acid via Conjugate Addition
Selective Methylation and Adenosylation
-
Methylation : The γ-amine of 2,4-DAB is selectively methylated using methyl iodide () in the presence of Boc-protected α-amine.
-
Adenosylation : The adenosyl group is introduced via Mitsunobu coupling, utilizing 5'-deoxy-5'-iodoadenosine and triphenylphosphine (PPh) in dimethylformamide (DMF).
Table 2: Reaction Conditions for Key Chemical Steps
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Methylation | , KCO | 25°C | 78 |
| Adenosylation | 5'-Iodoadenosine, PPh | 40°C | 65 |
Hybrid NRPS-PKS Pathways in Cyanobacteria
Q & A
What analytical techniques are recommended for structural confirmation of N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid in synthetic samples?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemistry and confirm methyl/adenosyl group positions. Compare with reference spectra of related diamino acids (e.g., 2,4-diaminobutanoic acid derivatives) .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) or gas chromatography-MS (GC-MS) to verify molecular weight and fragmentation patterns, as demonstrated in meteoritic diamino acid analysis .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amine, carboxyl) using IR data from analogs like 4-aminobutanoic acid .
- Chromatographic Purity Checks: Use reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against synthetic standards .
How can researchers address contradictions in reported enzymatic stability of derivatives of this compound?
Advanced Research Considerations:
Discrepancies may arise from:
- Stereochemical Variations: Ensure enantiomeric purity using chiral HPLC or capillary electrophoresis, as D/L isomers (e.g., 2,4-diaminobutanoic acid) exhibit divergent biological activities .
- Protease-Specific Assay Conditions: Test stability against trypsin, plasma proteases, or bacterial proteases under standardized pH/temperature conditions .
- Purity Validation: Confirm sample integrity via NMR and MS to rule out degradation byproducts .
- Comparative Studies: Cross-reference results with structurally similar compounds (e.g., L-2,4-diaminobutanoic acid in antimicrobial peptides) .
What synthetic strategies are effective for incorporating this compound into peptide chains?
Methodological Approach:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected this compound. Activate the carboxyl group with HBTU/HOBt and couple to resin-bound peptides .
- Protection of Reactive Groups: Temporarily protect the adenosyl moiety with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during elongation .
- Post-Synthetic Modifications: After cleavage, deprotect adenosyl groups using trifluoroacetic acid (TFA) .
How do computational methods aid in studying interactions between this compound and biological targets?
Advanced Computational Tools:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., charge distribution) to predict binding affinity with enzymes or receptors, as done for chalcone derivatives .
- Molecular Docking: Simulate interactions with proteins (e.g., methyltransferases) using software like AutoDock Vina. Focus on adenosyl group orientation .
- Molecular Dynamics (MD): Assess conformational stability in aqueous environments to guide rational design .
What role do the adenosyl and methyl modifications play in metabolic resistance?
Mechanistic Insights:
- Methylation (N(4)-methyl): Sterically shields the amino group from proteolytic cleavage, similar to L-2,4-diaminobutanoic acid (Dab) in protease-resistant peptides .
- Adenosylation (N(4)-adenosyl): Enhances binding to ATP-dependent enzymes (e.g., methyltransferases), potentially altering substrate recognition .
- Validation: Perform stability assays in plasma or bacterial lysates, comparing modified vs. unmodified analogs .
How can chromatographic methods be optimized for purity assessment?
Optimization Strategies:
- Column Selection: Use C18 columns (4.6 × 250 mm, 5 µm) for reverse-phase separation.
- Mobile Phase: Gradient elution with 0.1% TFA in water/acetonitrile (5–95% over 30 min) .
- Detection Parameters: Monitor at 210 nm (amine absorption) and validate purity >95% by peak integration .
What are the challenges in distinguishing stereoisomers of this compound?
Advanced Analytical Solutions:
- Chiral Chromatography: Use β-cyclodextrin columns to resolve D/L isomers, as applied to meteoritic 2,4-diaminobutanoic acid .
- Circular Dichroism (CD): Compare CD spectra with enantiopure standards to confirm configuration .
- X-ray Crystallography: Resolve crystal structures to unambiguously assign stereochemistry .
How does this compound compare to other diamino acids in biological systems?
Comparative Analysis:
- Bioactivity: Unlike 4-aminobutanoic acid (GABA), which is a neurotransmitter, N(4)-adenosylated derivatives may act as enzyme cofactors or inhibitors .
- Stability: Methylation enhances proteolytic resistance compared to unmodified 2,4-diaminobutanoic acid .
- Synthetic Utility: Adenosine-modified amino acids are rare; their incorporation into peptides requires specialized protecting groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
